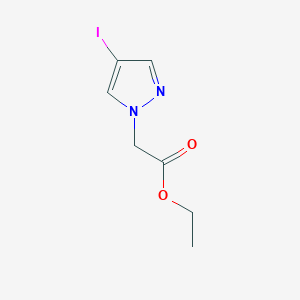

ethyl (4-iodo-1H-pyrazol-1-yl)acetate

概要

説明

Ethyl (4-iodo-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C7H9IN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-iodo-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form pyrazolone, which is then iodinated to produce the desired compound. The reaction conditions often include the use of iodine and a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

化学反応の分析

Types of Reactions

Ethyl (4-iodo-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

科学的研究の応用

Medicinal Chemistry Applications

Ethyl (4-iodo-1H-pyrazol-1-yl)acetate is primarily recognized for its potential in drug development. The structural features of this compound allow it to interact with various biological targets, making it a candidate for therapeutic agents.

Anticancer Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit anticancer properties. A study highlighted the synthesis of propanamide derivatives bearing pyrazole moieties, which showed promising results against cancer cell lines with low IC50 values, indicating strong anticancer activity . The incorporation of iodine in the pyrazole ring enhances the biological activity compared to other derivatives.

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes, such as human dihydroorotate dehydrogenase (DHODH). This enzyme is crucial in the de novo pyrimidine synthesis pathway, and inhibitors can serve as potential treatments for conditions like autoimmune diseases and cancer . this compound may serve as a precursor for synthesizing more complex inhibitors targeting DHODH.

Agricultural Applications

In addition to its medicinal uses, this compound has been explored for its role in crop protection. It serves as an intermediate in the synthesis of fungicides, which are essential in protecting crops from fungal diseases.

Synthesis of Fungicides

The compound can be utilized to create derivatives that act as fungicides. A patent describes the preparation of 4-piperidine-carbonitrile derivatives from pyrazole compounds, which exhibited effective fungicidal activity against various plant pathogens . This application is critical for enhancing agricultural productivity and ensuring food security.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of this compound-based compounds. Studies have shown that modifications at different positions on the pyrazole ring can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| 4-Iodine Substitution | Enhances reactivity and binding affinity |

| Alkoxy Group Addition | Modulates solubility and pharmacokinetics |

| Varying Side Chains | Alters specificity towards biological targets |

Case Study 1: Anticancer Efficacy

A series of experiments demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. The study provided evidence that these compounds could induce apoptosis in cancer cells, suggesting their potential as therapeutic agents .

Case Study 2: Agricultural Use

In a field trial, formulations containing pyrazole-based fungicides derived from this compound showed a marked reduction in fungal infections on crops compared to untreated controls. The results indicated not only improved crop yield but also a reduction in chemical residues due to targeted action against specific pathogens .

作用機序

The mechanism of action of ethyl (4-iodo-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. The pyrazole ring can also interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

類似化合物との比較

Similar Compounds

- Ethyl (4-bromo-1H-pyrazol-1-yl)acetate

- Ethyl (4-chloro-1H-pyrazol-1-yl)acetate

- Ethyl (4-fluoro-1H-pyrazol-1-yl)acetate

Uniqueness

Ethyl (4-iodo-1H-pyrazol-1-yl)acetate is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and specificity towards certain molecular targets, making it a valuable tool in scientific research and drug development .

生物活性

Ethyl (4-iodo-1H-pyrazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with an iodine substituent at the 4-position and an ethyl acetate moiety. The presence of the iodine atom can enhance the compound's reactivity and binding affinity to biological targets, which may contribute to its pharmacological properties.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of pyrazole derivatives, including this compound. This compound has demonstrated activity against various bacterial strains, particularly:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

These findings suggest that this compound could be a potential candidate for developing new antibacterial agents .

Antitumor Activity

Research has also indicated that pyrazole derivatives exhibit antitumor effects by inhibiting specific enzymes involved in cancer cell proliferation. This compound has been shown to interact with kinases, leading to decreased tumor growth in various in vitro models .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit kinases by binding to their active sites, thus altering their activity and affecting cellular signaling pathways.

- Halogen Bonding : The iodine atom participates in halogen bonding, enhancing the compound's binding affinity to biological targets .

- Cellular Effects : It can alter gene expression and cellular metabolism depending on the cell type and context .

Case Study 1: Antibacterial Efficacy

A study conducted on various synthesized pyrazole derivatives, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited complete bactericidal effects within 8 hours against S. aureus and E. coli .

Case Study 2: Antitumor Properties

In another investigation, the antitumor potential of this compound was assessed in vitro on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant reductions observed at higher concentrations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl (4-iodo-1H-pyrazol-1-yl)acetate?

The synthesis typically involves nucleophilic substitution between 4-iodo-1H-pyrazole and ethyl bromoacetate under reflux conditions in polar aprotic solvents (e.g., ethanol or acetonitrile). Reaction optimization includes controlling temperature (70–90°C), stoichiometric ratios, and catalyst use (e.g., potassium carbonate). Post-synthesis purification employs column chromatography or recrystallization, with structural confirmation via -NMR, -NMR, and mass spectrometry .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : -NMR identifies proton environments (e.g., pyrazole protons at δ 7.5–8.5 ppm, ester methyl at δ 1.2–1.4 ppm).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays).

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 295 for C) .

Q. How is the stability of this compound assessed under varying storage conditions?

Accelerated stability studies are conducted by exposing the compound to heat (40–60°C), humidity (75% RH), and light. Degradation products are monitored via HPLC, with degradation kinetics modeled using Arrhenius equations. Stability is enhanced by storing the compound in anhydrous, dark conditions at –20°C .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and purity?

Design of Experiments (DoE) methodologies, such as factorial design, are employed to evaluate variables:

- Temperature : Higher temperatures accelerate reactions but may increase side products.

- Solvent Polarity : Acetonitrile improves solubility of intermediates compared to ethanol.

- Catalyst Loading : Excess base (e.g., K) may hydrolyze esters, requiring precise stoichiometry. Computational tools (e.g., ICReDD’s reaction path search) predict optimal conditions by integrating quantum chemical calculations with experimental data .

Q. How can discrepancies in reported biological activity data for pyrazole derivatives be resolved?

Contradictions often arise from variations in assay protocols or impurity profiles. Strategies include:

- Comparative Bioactivity Studies : Test the compound alongside structurally analogous derivatives (e.g., bromo or chloro analogs from PubChem data) under standardized conditions.

- Purity Reassessment : Use tandem LC-MS to rule out degradation products.

- Molecular Docking : Compare binding affinities to target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

- In Vitro Enzyme Assays : Measure IC values using fluorogenic substrates (e.g., for kinases or proteases).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots. Structural analogs (e.g., methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate) serve as controls to isolate iodine’s electronic effects .

Q. How can computational chemistry aid in studying this compound’s reactivity and interactions?

- Density Functional Theory (DFT) : Models transition states for ester hydrolysis or nucleophilic substitution.

- Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in aqueous media.

- ADMET Prediction : Estimates pharmacokinetic properties (e.g., logP, bioavailability) using QSAR models .

Q. What strategies are employed to resolve crystallographic ambiguities in its structure?

Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths and angles. Challenges like twinning or disorder are addressed using the SQUEEZE algorithm (in PLATON) to model solvent contributions. High-resolution data (≤0.8 Å) minimizes residual density errors .

Q. How can isotopic labeling elucidate metabolic pathways of this compound?

-labeling at the ethyl ester group tracks metabolic degradation in vitro (e.g., liver microsomes). Liquid scintillation counting quantifies radiolabeled metabolites, while -NMR identifies deuterium incorporation in stable intermediates .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Byproduct Formation : Optimize catalyst recycling to minimize waste.

- Solvent Recovery : Switch from ethanol to recyclable solvents (e.g., 2-MeTHF).

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress in real time .

特性

IUPAC Name |

ethyl 2-(4-iodopyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCVNLSNYLXDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295668 | |

| Record name | Ethyl 4-iodo-1H-pyrazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82231-59-2 | |

| Record name | Ethyl 4-iodo-1H-pyrazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82231-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-iodo-1H-pyrazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。